molecular formula C22H20O3 B11392947 5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11392947
M. Wt: 332.4 g/mol
InChI Key: YQJSIMCSOAYMDP-UHFFFAOYSA-N
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Description

5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a fused furochromone ring system. Its chemical formula is C22H20O3. The compound’s structure consists of a furan ring fused to a chromone ring, with additional substituents. It exhibits interesting pharmacological properties and has been studied for various applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a phenolic compound (such as resorcinol or phenol) with a chromone derivative (e.g., 4-hydroxycoumarin). The reaction typically proceeds under acidic conditions, resulting in the formation of the desired furochromone.

Reaction Conditions:: The reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or acetic acid) with a catalytic amount of acid (e.g., sulfuric acid or p-toluenesulfonic acid).

Industrial Production:: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration and optimization.

Chemical Reactions Analysis

Reactivity:: 5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions:

    Oxidation: It may be oxidized at the phenolic hydroxyl group.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) can be used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly employed.

    Substitution: Lewis acids (e.g., AlCl) facilitate electrophilic substitution.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. Oxidation yields the corresponding quinone, while reduction leads to the alcohol form.

Scientific Research Applications

5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has been investigated for its potential in:

    Medicine: It exhibits antioxidant, anti-inflammatory, and antitumor properties.

    Chemistry: As a synthetic intermediate for other compounds.

    Biology: Studied for its effects on cellular processes.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While there are no direct analogs, its unique furochromone structure sets it apart from related compounds.

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

5,9-dimethyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H20O3/c1-12(2)19-13(3)16-10-17-18(15-8-6-5-7-9-15)11-24-20(17)14(4)21(16)25-22(19)23/h5-12H,1-4H3

InChI Key

YQJSIMCSOAYMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)C(C)C

Origin of Product

United States

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